molecular formula C7H8N4OS B12347853 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

Katalognummer: B12347853
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: NDMKSBIYASCOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that contains both pyrazole and thiazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of pyrazole derivatives with thiazolidinone precursors. One common method involves the condensation of a pyrazole derivative with a thiazolidinone derivative under basic conditions. For example, the reaction of 3-amino-5-methylpyrazole with 2-sulfanylidene-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure with a morpholine moiety.

    5-(1H-pyrazol-1-yl)-2H-tetrazole: Contains a pyrazole moiety but with different functional groups.

Uniqueness

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its combination of pyrazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H8N4OS

Molekulargewicht

196.23 g/mol

IUPAC-Name

5-pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C7H8N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-3,5H,4H2,(H2,8,10,12,13)

InChI-Schlüssel

NDMKSBIYASCOLA-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC(=S)N1)N2C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.